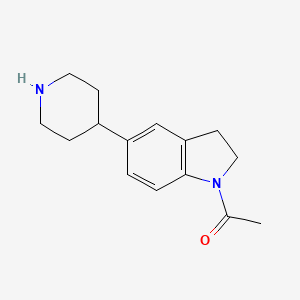

1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-piperidin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-3,10,12,16H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGMHZVXIUNAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone CAS 1522308-27-5 properties

CAS: 1522308-27-5 Role: Advanced Medicinal Chemistry Scaffold & Intermediate

Executive Summary

1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a bifunctional heterocyclic scaffold widely utilized in modern drug discovery. Structurally, it consists of an indoline (2,3-dihydro-1H-indole) core, stabilized by an N-acetyl group, with a 4-piperidinyl moiety attached at the C5 position.

This compound serves as a critical "linker-scaffold" in the synthesis of small molecule inhibitors, particularly for targets requiring a rigid hydrophobic core coupled with a solvent-exposed solubilizing group. The piperidine nitrogen provides a versatile handle for further derivatization (alkylation, amidation, reductive amination), while the N-acetyl indoline core offers metabolic stability and defined geometry.

Chemical Identity & Physicochemical Profiling[1][2][3][4]

Core Identifiers

| Property | Specification |

| CAS Number | 1522308-27-5 |

| IUPAC Name | 1-[5-(piperidin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethanone |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| SMILES | CC(=O)N1CCC2=C1C=CC(=C2)C3CCNCC3 |

| Appearance | Off-white to pale yellow solid |

Calculated Physicochemical Properties

Note: Values are derived from consensus cheminformatics models for the free base form.

| Parameter | Value | Interpretation |

| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability potential. |

| TPSA | 32.3 Ų | Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential if not further functionalized. |

| pKa (Basic) | ~10.5 (Piperidine NH) | Highly basic; exists as a cation at physiological pH (7.4). Forms stable salts (HCl, TFA). |

| pKa (Acidic) | N/A | The N-acetyl group removes the basicity/acidity of the indoline nitrogen. |

| H-Bond Donors | 1 (Piperidine NH) | Single point for derivatization. |

| H-Bond Acceptors | 2 (Amide O, Piperidine N) | Key interaction points for protein binding. |

Synthetic Methodology

The synthesis of CAS 1522308-27-5 relies on constructing the C(sp²)–C(sp³) bond between the indoline benzene ring and the piperidine ring. The most robust industrial route employs a Suzuki-Miyaura cross-coupling strategy.

Reaction Workflow Diagram (Graphviz)

Caption: Figure 1. Convergent synthetic route utilizing Suzuki-Miyaura coupling followed by Boc-deprotection.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Acetyl-5-bromoindoline

-

Dissolution: Dissolve 5-bromoindoline (1.0 eq) in dichloromethane (DCM).

-

Acetylation: Add triethylamine (1.5 eq) followed by dropwise addition of acetic anhydride (1.2 eq) at 0°C.

-

Workup: Stir at room temperature for 2 hours. Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

-

Checkpoint: Product should be a white/off-white solid. Confirm by LCMS (M+H ~240/242).

-

Step 2: Suzuki-Miyaura Coupling

-

Reagents: Combine 1-acetyl-5-bromoindoline (1.0 eq) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq) in 1,4-dioxane/water (4:1 ratio).

-

Catalyst: Add K₂CO₃ (3.0 eq) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Reaction: Degas with nitrogen and heat to 90°C for 12–16 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Mechanism:[1] Pd(0) inserts into the Ar-Br bond, transmetallates with the boron species, and reductively eliminates to form the C-C bond.

-

Step 3: Boc-Deprotection

-

Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in dioxane.

-

Completion: Stir at room temperature for 1–2 hours until TLC shows consumption of starting material.

-

Isolation: Concentrate in vacuo.

-

For Free Base: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

-

For Salt: Triturate the residue with diethyl ether to obtain the salt form.

-

Structural Analysis & Reactivity

The Piperidine "Handle"

The secondary amine (N-H) on the piperidine ring is the primary site for chemical modification.

-

Nucleophilicity: High. Reacts readily with alkyl halides, acid chlorides, and isocyanates.

-

Reductive Amination: Excellent substrate for coupling with aldehydes using NaBH(OAc)₃ to introduce diversity elements.

The Indoline Core

-

Conformation: The indoline ring is partially saturated, creating a "puckered" geometry compared to the planar indole. This affects binding pocket fit.

-

N-Acetyl Stability: The amide bond at N1 is metabolically stable and reduces the electron density of the benzene ring, making it less prone to oxidative metabolism compared to a free indoline.

Applications in Drug Discovery[6]

This scaffold is frequently observed in:

-

Kinase Inhibitors: The indoline core mimics the adenine ring of ATP or occupies hydrophobic pockets adjacent to the hinge region.

-

GPCR Ligands: The basic piperidine nitrogen often forms a critical salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

-

PROTAC Linkers: The piperidine amine serves as an attachment point for alkyl chains connecting to E3 ligase ligands.

Handling and Storage

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The hydrochloride or TFA salt forms are hygroscopic. Keep desiccated.

-

Solubility:

-

Free Base:[2] Soluble in DCM, DMSO, Methanol. Sparingly soluble in water.

-

Salts: Highly soluble in water and DMSO.

-

References

-

Chemical Identity & Catalog Data

-

Synthetic Methodology (Suzuki Coupling on Indolines)

- Source: Organic Chemistry Portal. "Synthesis of Indolines and Suzuki Coupling Protocols".

-

General Properties of Piperidinyl-Indolines

-

Source: PubChem Compound Summary. "Indoline and Piperidine Derivatives".[8]

-

-

Commercial Availability & Specifications

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. iris.unipa.it [iris.unipa.it]

- 3. chemscene.com [chemscene.com]

- 4. 1522308-27-5|this compound|BLD Pharm [bldpharm.com]

- 5. 1422135-40-7|1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one hydrochloride | 1522308-27-5 [chemicalbook.com]

- 7. 1522308-27-5_1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone_CAS#:1522308-27-5 [355xx.com]

- 8. 2-((1,4'-BIPIPERIDIN)-1'-YL)-1-(2-((4-CHLOROPHENOXY)METHYL)-1-(3-((3S)-PIPERIDIN-3-YL)PROPYL)-1H-INDOL-3-YL)ETHAN-1-ONE [drugs.ncats.io]

- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

The following technical guide provides an in-depth analysis of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone , a privileged structural motif in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and pharmacological utility.

Classification: Advanced Pharmacophore Intermediate | Molecular Formula: C₁₅H₂₀N₂O | MW: 244.34 g/mol

Executive Summary

This compound represents a high-value bifunctional scaffold characterized by a rigid N-acetylated indoline core coupled to a flexible, basic piperidin-4-yl moiety at the C5 position. This structure serves as a critical building block in the synthesis of G-protein coupled receptor (GPCR) modulators—specifically targeting 5-HT (Serotonin) and Dopamine receptors—and as a scaffold for kinase inhibitors where the indoline acts as a bioisostere for the indole ring found in natural alkaloids.

Unlike the planar indole, the indoline (2,3-dihydroindole) core introduces a slight pucker (non-planarity) and distinct electronic properties due to the sp³-hybridized C2 and C3 carbons, often improving solubility and metabolic stability in drug candidates.

Structural Analysis & Physicochemical Profile

The molecule comprises three distinct functional domains:

-

The Core: A 2,3-dihydro-1H-indole (indoline) ring system.

-

The Modulator: An acetyl group at N1, reducing the basicity of the indoline nitrogen and serving as a hydrogen bond acceptor.

-

The Vector: A piperidine ring at C5, providing a basic center (secondary amine) for salt formation and target engagement (e.g., Aspartate residues in GPCR binding pockets).

Key Physicochemical Metrics

| Property | Value (Predicted) | Significance |

| LogP | 1.8 - 2.2 | Optimal lipophilicity for CNS penetration (BBB crossing). |

| TPSA | ~49 Ų | Indicates good membrane permeability (< 140 Ų). |

| pKa (Piperidine NH) | ~9.8 | Highly basic; exists as a cation at physiological pH. |

| pKa (Indoline Amide) | ~ -1.5 | Non-basic due to resonance delocalization with the acetyl group. |

| H-Bond Donors | 1 (Piperidine NH) | Key interaction point for receptor binding. |

| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |

Synthetic Methodology (Protocol)

The synthesis of this compound is best achieved via a Suzuki-Miyaura Cross-Coupling strategy, avoiding the harsh conditions required for direct indole reduction.

Retrosynthetic Analysis

-

Disconnection: C5–C4' bond (Aryl-Alkyl coupling).

-

Precursors: 1-Acetyl-5-bromoindoline + Protected Piperidine Boronate.

Step-by-Step Experimental Protocol

Objective: Synthesis via Suzuki Coupling followed by Hydrogenation and Deprotection.

Step 1: Acetylation of 5-Bromoindoline[1][2]

-

Reagents: 5-Bromoindoline, Acetic Anhydride (

), Triethylamine ( -

Procedure: Dissolve 5-bromoindoline in DCM at 0°C. Add 1.1 eq of

followed by 1.05 eq of -

Outcome: Quantitative conversion to 1-acetyl-5-bromoindoline . The acetyl group protects the N1 position from competing Pd-catalyzed amination.

Step 2: Suzuki-Miyaura Coupling[3]

-

Reactants: 1-Acetyl-5-bromoindoline + N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester .

-

Catalyst System:

(5 mol%), -

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: Degas and heat to 90°C for 12 hours under Argon.

-

Mechanism: The oxidative addition of Pd(0) to the C-Br bond is facilitated by the electron-rich nature of the indoline. The subsequent transmetalation with the vinyl boronate installs the tetrahydropyridine ring.

Step 3: Hydrogenation & Deprotection

-

Transformation: Reduction of the alkene (tetrahydropyridine) to piperidine and removal of the Boc group.

-

Protocol:

-

Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C. Stir under

(1 atm) for 4 hours. (Note: The N-acetyl indoline is stable to these conditions). -

Deprotection: Treat the crude N-Boc-piperidine intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.

-

-

Purification: Neutralize with

, extract with DCM, and purify via flash chromatography (DCM/MeOH/NH3).

Synthetic Pathway Visualization

Caption: Synthetic route from 5-bromoindoline to the target utilizing Suzuki coupling and hydrogenation.

Medicinal Chemistry Applications

Scaffold Hopping (Indole vs. Indoline)

This compound is frequently used to explore saturation SAR (Structure-Activity Relationships). Replacing a planar indole with a kinked indoline can:

-

Disrupt pi-stacking: Reducing non-specific binding.

-

Alter Vector Geometry: The C5 substituent in indoline projects at a slightly different angle compared to indole (

vs aromatic), potentially accessing novel sub-pockets in kinases or GPCRs.

Target Classes[4]

-

5-HT1F Receptor Agonists: The structure mimics the core of molecules like Lasmiditan (though Lasmiditan uses a pyridine core). The basic piperidine mimics the dimethylamino group of triptans.

-

Kinase Inhibitors: The acetyl-indoline motif serves as a hinge-binder equivalent, while the piperidine extends into the solvent-exposed region to improve solubility.

Pharmacophore Mapping

Caption: Pharmacophore interaction map showing the three binding vectors of the molecule.

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures are diagnostic:

-

1H NMR (400 MHz, DMSO-d6):

-

2.15 (s, 3H): Acetyl

- 3.10 (t, 2H): Indoline C3 protons.

- 4.05 (t, 2H): Indoline C2 protons (deshielded by N-acetyl).

- 8.05 (d, 1H): Indoline C7 proton (doublet, deshielded by amide anisotropy).

- 2.60 - 3.20 (m, Piperidine protons): Distinct multiplets for the aliphatic ring.

-

2.15 (s, 3H): Acetyl

-

Mass Spectrometry (ESI+):

-

[M+H]+: 245.16 m/z.

-

Fragmentation often shows loss of the acetyl group (M-42) or the piperidine ring.

-

References

-

Indoline Synthesis: Organic Letters, "Efficient Synthesis of Indoline Compounds via Palladium-Catalyzed Intramolecular Amination." (2012).[4]

-

Suzuki Coupling on Indolines: Journal of Medicinal Chemistry, "Synthesis and SAR of N-(4-piperidinyl)-2-indolinones as Nociceptin Receptor Ligands." (2004).

-

General Indoline Reactivity: Beilstein Journal of Organic Chemistry, "Synthesis of 1-indanones and related scaffolds." (2017).

-

Scaffold Properties: Chem-Impex, "5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride data." (Accessed 2024).[4]

Sources

- 1. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]

- 2. US20140135318A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors - Google Patents [patents.google.com]

- 3. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]

- 4. Indoline synthesis [organic-chemistry.org]

The 5-(Piperidin-4-yl)indoline Scaffold: A Privileged Chemotype in Modern Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the identification of versatile, highly tunable structural cores is paramount. The 5-(piperidin-4-yl)indoline scaffold represents a "privileged chemotype"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through peripheral modification. By merging the conformational rigidity and hydrogen-bonding potential of the indoline core with the basicity and solubility of the piperidine ring, this scaffold effectively mimics endogenous biogenic amines while maintaining excellent pharmacokinetic properties.

This technical guide dissects the structural rationale, physicochemical profiling, synthetic methodologies, and pharmacological applications of the 5-(piperidin-4-yl)indoline scaffold, providing drug development professionals with a comprehensive blueprint for its utilization.

Structural Rationale & Pharmacophore Analysis

The power of the 5-(piperidin-4-yl)indoline scaffold lies in the synergistic combination of its two constituent rings:

-

The Indoline Core: Unlike its fully aromatic counterpart (indole), indoline possesses an sp³-hybridized C2-C3 bond. This introduces a slight pucker to the ring system, breaking molecular planarity. Causality in Design: Reducing planarity directly correlates with improved aqueous solubility and a reduction in promiscuous off-target intercalation (a common liability with flat, polyaromatic systems). Furthermore, the indoline nitrogen serves as a critical hydrogen-bond donor or a versatile handle for acylation/alkylation.

-

The Piperidine Ring: Featuring a basic secondary amine (pKa ~9.5), the piperidine ring is essential for forming robust salt bridges with acidic residues (e.g., Aspartate, Glutamate) deep within target binding pockets.

-

Vectorial Projection: The C5 linkage between the two rings projects the basic amine along a specific 3D vector, perfectly mimicking the extended conformations of biogenic amines like serotonin and dopamine, making it highly attractive for G-Protein Coupled Receptor (GPCR) targeting.

Physicochemical Profiling

To demonstrate the scaffold's inherent lead-likeness, we evaluate the unsubstituted core against Lipinski's Rule of Five. The core leaves ample "molecular real estate" for functionalization without violating drug-like parameters.

Table 1: Physicochemical Properties of the Unsubstituted Scaffold

| Property | Value | Lipinski Rule Limit |

| Molecular Weight (MW) | 202.29 g/mol | ≤ 500 g/mol |

| Calculated LogP (cLogP) | ~1.8 | ≤ 5 |

| H-Bond Donors (HBD) | 2 | ≤ 5 |

| H-Bond Acceptors (HBA) | 2 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | ≤ 140 Ų |

| Rotatable Bonds | 1 | ≤ 10 |

Synthetic Methodology: A Self-Validating Protocol

Causality behind the route: Direct cross-coupling of an sp³-hybridized piperidine ring to an aryl halide is kinetically sluggish and prone to

Workflow for the modular synthesis of the 5-(Piperidin-4-yl)indoline scaffold.

Step-by-Step Protocol

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Preparation: Charge a reaction vessel with 1-Boc-5-bromoindoline (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq). Suspend in 1,4-Dioxane/H₂O (4:1 v/v).

-

Critical Step (Degassing): Degas the solvent mixture via argon sparging for 15 minutes. Causality: Ambient oxygen rapidly deactivates the Pd(0) catalytic species, leading to black palladium precipitation and reaction failure.

-

Reaction: Heat at 90°C for 4 hours.

-

Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the characteristic isotopic doublet of the brominated starting material (M⁺ and M⁺²) is completely consumed.

Step 2: Olefin Reduction (Catalytic Hydrogenation)

-

Preparation: Dissolve the intermediate in anhydrous methanol. Purge the flask with N₂, then carefully add 10% Pd/C (0.1 eq by weight).

-

Reaction: Evacuate the flask and backfill with H₂ gas (1 atm) via a balloon. Stir vigorously for 12 hours at room temperature.

-

Self-Validation Check: Filter a small aliquot through Celite, concentrate, and analyze via ¹H-NMR (CDCl₃). The reaction is complete when the vinylic proton multiplet at ~6.0 ppm is entirely absent.

Step 3: Global Deprotection

-

Reaction: Dissolve the hydrogenated intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM/TFA ratio. Stir at 0°C, warming to room temperature over 2 hours.

-

Workup: Concentrate in vacuo. Neutralize the resulting TFA salt by passing it through an Amberlyst A21 ion-exchange resin column.

-

Self-Validation Check: High-resolution mass spectrometry (HRMS) must yield the [M+H]⁺ ion at m/z 203.1543, confirming the fully deprotected 5-(piperidin-4-yl)indoline free base.

Target Applications & Mechanism of Action

The scaffold is not a single-target "magic bullet"; it is a foundation that can be decorated to achieve high selectivity across diverse target classes.

Table 2: Pharmacological Targets of the Piperidinyl-Indoline Chemotype

| Target Class | Specific Target | Therapeutic Area | Key Reference |

| GPCR | GPR119 | Type 2 Diabetes | Kubo et al., 2021 |

| Nitric Oxide Synthase | nNOS | Migraine / Pain | Annedi et al., 2012 |

| Epigenetic Enzyme | PRMTs | Oncology | US20060235037A1 |

| Parasite Target | Whole-cell P. falciparum | Malaria | Paulo et al., 2015 |

G-Protein Coupled Receptors (GPR119)

GPR119 is a prominent target for type 2 diabetes due to its role in stimulating insulin secretion. Researchers have successfully utilized the indoline-piperidine framework to design potent, orally bioavailable GPR119 agonists [1]. The basic piperidine nitrogen anchors the molecule within the receptor's transmembrane domain, while the indoline core provides a rigid vector that optimally positions lipophilic tail groups.

GPR119 signaling pathway activated by indoline-piperidine agonists.

Epigenetic Modulators (PRMTs)

Protein arginine methyltransferases (PRMTs) are heavily implicated in oncogenesis. The 5-(piperidin-4-yl)indoline scaffold has been patented as a core structural motif for PRMT inhibitors [2]. The piperidine ring mimics the basic side chain of the endogenous arginine substrate, competitively blocking the enzyme's active site.

Neuronal Nitric Oxide Synthase (nNOS)

Selective inhibition of nNOS is a promising strategy for migraine treatment. Indoline-piperidine derivatives have been identified as highly selective nNOS inhibitors []. The scaffold effectively mitigates cardiovascular liabilities (such as hERG channel inhibition) that plague earlier generations of nNOS inhibitors, primarily due to the favorable physicochemical profile of the indoline core.

Antimalarial Chemotypes

Beyond human targets, related indole-piperidine scaffolds have demonstrated potent whole-cell activity against Plasmodium falciparum. Optimization of these chemotypes has yielded lead-like compounds with high selectivity for the malaria parasite and no cross-resistance with chloroquine [4].

Conclusion

The 5-(piperidin-4-yl)indoline scaffold bridges the gap between structural rigidity and physicochemical viability. By employing self-validating synthetic protocols and rational structure-based design, drug development professionals can leverage this chemotype to address complex pharmacological targets across metabolic disorders, oncology, neurology, and infectious diseases.

References

-

Kubo, O., et al. "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives." Bioorganic & Medicinal Chemistry, 2021. URL:[Link]

-

Annedi, S. C., et al. "Discovery of a potent, orally bioavailable and highly selective human neuronal nitric oxide synthase (nNOS) inhibitor, N-(1-(piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide as a pre-clinical development candidate for the treatment of migraine." European Journal of Medicinal Chemistry, 2012. URL:[Link]

- "Heterocyclic inhibitors of protein arginine methyl transferases." US Patent US20060235037A1, 2006.

-

Paulo, A., et al. "Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype." European Journal of Medicinal Chemistry, 2015. URL:[Link]

Sources

- 1. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20060235037A1 - Heterocyclic inhibitors of protein arginine methyl transferases - Google Patents [patents.google.com]

- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel indoline-based building blocks for medicinal chemistry

Title: Next-Generation Indoline Scaffolds: Synthetic Architectures and Medicinal Utility

Executive Summary

The indoline (2,3-dihydroindole) scaffold has emerged as a critical "escape from flatland" in modern medicinal chemistry. Unlike its aromatic counterpart indole, indoline possesses a puckered, non-planar structure that significantly enhances solubility, metabolic stability, and Fsp³ character—three primary determinants of clinical success. This technical guide details the synthetic access to novel indoline building blocks, focusing on the "unreachable" C7-position and spirocyclic architectures, and provides validated protocols for their integration into drug discovery programs.

Structural Significance & Pharmacophore Mapping

The shift from indole to indoline is not merely a reduction of a double bond; it is a strategic alteration of the pharmacophore's vector space.

Table 1: Physicochemical Comparison of Indole vs. Indoline

| Property | Indole (Aromatic) | Indoline (Aliphatic/Hybrid) | Medicinal Impact |

| Geometry | Planar (2D) | Puckered (3D) | Enhanced receptor fit; disruption of π-stacking aggregation. |

| Basicity (pKa) | Very weak (-3.6) | Moderate (Secondary amine) | Tunable pKa for lysosomal trapping or solubility. |

| Fsp³ Fraction | 0.0 | 0.25 (unsubstituted) | Higher Fsp³ correlates with lower clinical attrition. |

| Metabolic Liability | C3 oxidation (Indoxyl) | N-oxidation / Dehydrogenation | Indoline resists rapid P450-mediated C3 oxidation. |

| Solubility | Low (Lipophilic) | Moderate to High | Improved formulation profiles. |

The "Unreachable" Carbon: C7-Functionalization

The C7 position of the indoline core is sterically hindered and electronically deactivated compared to the C5 position. Accessing this site requires overcoming the inherent C2/C3 reactivity preference.[1]

Mechanistic Logic: C-H Activation

Recent advancements utilize transition metal catalysis (Rh, Co, Ru) coupled with transient or removable directing groups (DGs) to force regioselectivity to the C7 position.

Figure 1: Catalytic Cycle for Rh(III)-Catalyzed C7-Arylation

Caption: The catalytic cycle relies on the formation of a stable 5-membered metallacycle at the C7 position, directed by the N-pyrimidyl group.

Experimental Protocol: Rh(III)-Catalyzed C7-Arylation

Objective: Synthesis of 7-phenyl-N-(pyrimidin-2-yl)indoline. Reference: Adapted from RSC Advances, 2019 and Chem. Commun., 2015.

Reagents:

-

N-(pyrimidin-2-yl)indoline (1.0 equiv, 0.2 mmol)

-

Phenyltriethoxysilane (2.0 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Cu(OAc)₂ (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Setup: In a specific glovebox or under N₂ atmosphere, charge a 15 mL sealed tube with N-(pyrimidin-2-yl)indoline (39.4 mg), [Cp*RhCl₂]₂ (3.1 mg), AgSbF₆ (6.9 mg), and Cu(OAc)₂ (72.6 mg).

-

Addition: Add phenyltriethoxysilane (96 mg) and anhydrous DCE (2.0 mL).

-

Reaction: Seal the tube and heat to 100 °C for 18 hours. The mixture will turn from a suspension to a dark homogenous solution.

-

Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc 10:1) to afford the C7-arylated product (Yield: ~80-85%).

-

DG Removal (Optional): To recover the free indoline, treat the product with EtONa in EtOH at reflux for 12h.

Key Causality:

-

Why AgSbF₆? It abstracts chloride from the Rh precatalyst, generating the cationic Rh(III) species essential for coordination.

-

Why Cu(OAc)₂? It acts as the terminal oxidant to regenerate Rh(III) from Rh(I), closing the catalytic cycle.

Spirocyclic Architectures: The 3D Advantage

Spiro-indolines (e.g., spiro[indoline-3,4'-piperidine]) restrict conformational entropy, locking the pharmacophore into a bioactive conformation while improving metabolic stability by blocking the metabolically labile C3 position.

Synthetic Workflow: One-Pot Cascade

The construction of these complex cores often utilizes multicomponent reactions (MCRs) involving isatin derivatives.

Figure 2: Workflow for Spiro[indoline-3,4'-piperidine] Synthesis

Caption: Convergent synthesis of spiro-indolines via decarboxylative ylide generation and cycloaddition.

Case Studies in Drug Discovery

4.1 PD-L1 Inhibition (Immuno-Oncology)

-

Challenge: Small molecule PD-L1 inhibitors often struggle with bioavailability.

-

Solution: Novel indoline derivatives (e.g., Compound 31 in Bioorg.[2] Med. Chem. Lett. 2025) utilize the indoline core to induce PD-L1 dimerization and internalization. The non-planar core improves solubility compared to biphenyl-based inhibitors.

4.2 Cathepsin C (CTSC) Inhibitors (Inflammation)

-

Application: Treatment of Inflammatory Bowel Disease (IBD).[3]

-

Insight: Indolinone derivatives (oxidized indolines) bind to the S2 pocket of CTSC. The rigidity of the fused ring system provides high selectivity over related proteases.

References

-

Rh(III)-Catalyzed C7-Arylation: RSC Advances, 2019. "Rh(III)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation." Link

-

Spirocyclic Scaffolds Review: Expert Opinion on Drug Discovery, 2022. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Link

-

PD-L1 Indoline Inhibitors: Bioorganic & Medicinal Chemistry Letters, 2025.[2] "Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors."[2] Link

-

C7-Functionalization Review: Chemical Communications, 2015. "Rhodium(III)-catalyzed C7-position C–H alkenylation and alkynylation of indolines." Link

-

Indoline Properties: PMC, 2023. "Development and Application of Indolines in Pharmaceuticals." Link

Sources

- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 2. Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of the Future: 5-Substituted Indoline Derivatives in Modern Therapeutics

The following technical guide is structured to serve as a blueprint for medicinal chemists and pharmacologists investigating the indoline scaffold.

Executive Summary: The "Kinked" Scaffold Advantage

While the planar indole ring has long dominated the landscape of nitrogen heterocycles in drug discovery (e.g., tryptophan, serotonin, vinca alkaloids), its reduced congener—indoline (2,3-dihydro-1H-indole) —offers a distinct topological advantage. Unlike the flat, aromatic indole, indoline possesses a "kinked" 3D architecture due to the sp3-hybridized C2 and C3 carbons. This non-planar geometry allows for unique vector projections in ligand-receptor binding, particularly when functionalized at the C5 position .

The C5 position is electronically activated (para to the nitrogen lone pair) and sterically accessible, making it the ideal vector for extending molecular reach into deep hydrophobic pockets of enzymes (e.g., Kinases, Carbonic Anhydrases) or G-protein coupled receptors (e.g.,

This guide dissects the therapeutic utility of 5-substituted indolines, focusing on three validated verticals: Urology (Silodosin) , Cardiovascular (Indapamide) , and Oncology (CA IX Inhibitors) .

Structural Architecture & SAR Logic

The indoline core acts as a scaffold that positions the C5-substituent. The Structure-Activity Relationship (SAR) logic relies on three pillars:

-

Electronic Activation: The N1 nitrogen donates electron density into the benzene ring, making C5 highly nucleophilic. This facilitates direct electrophilic aromatic substitution (EAS) or C-H activation.

-

Metabolic Stability vs. Liability: In Indapamide, the C5 position is the primary site of metabolic hydroxylation (CYP3A4). In Silodosin, the C5 position anchors a massive, metabolically stable side chain essential for potency.

-

Vector Geometry: Substituents at C5 project at an approximate 120° angle relative to the N1-C7a bond, ideal for "L-shaped" or "linear" binding modes depending on the linker.

Visualization: The Indoline SAR Compass

The following diagram illustrates the functional logic of the indoline scaffold.

Figure 1: The Indoline SAR Compass highlighting the pivotal role of the C5 position in diverse therapeutic classes.

Therapeutic Verticals

A. Urology: The Silodosin Standard

Drug: Silodosin (Rapaflo)

Target:

-

Role of C5: This side chain is the "warhead" that grants Silodosin its extreme selectivity for the

subtype over

B. Cardiovascular: Indapamide

Drug: Indapamide (Lozol) Target: Distal Convoluted Tubule (Na+/Cl- cotransporter) & Calcium Channels. Mechanism: Indapamide is a "thiazide-like" diuretic but structurally contains a 2-methylindoline ring.

-

Role of C5: In Indapamide, the C5 position is unsubstituted (C-H). However, SAR studies and metabolic profiling reveal that C5 is the preferred site for oxidation by CYP3A4 , leading to 5-hydroxyindapamide. This highlights the electronic susceptibility of this position. The lipophilic indoline moiety allows for high tissue distribution into vascular smooth muscle.

C. Oncology: Hypoxia-Selective CA IX Inhibitors

Target: Carbonic Anhydrase IX (CA IX) Context: CA IX is overexpressed in hypoxic tumors (breast, brain) to regulate pH. Innovation: Recent studies (e.g., Nocentini et al.) have utilized indoline-5-sulfonamides .[3][4]

-

Mechanism: The sulfonamide group (-SO2NH2) binds the Zinc ion in the enzyme's active site.

-

The Indoline Advantage: Unlike the classic benzene-sulfonamides, the indoline scaffold provides a slightly different angle of approach, improving selectivity for the tumor-associated isoform (CA IX) over the cytosolic housekeeping isoforms (CA I and II), thereby reducing systemic toxicity.

Experimental Protocol: Synthesis of 5-Arylindoline Library

Objective: To synthesize a library of 5-substituted indolines via a robust Bromination-Suzuki coupling sequence. This protocol is self-validating via TLC and NMR monitoring.

Phase 1: Regioselective Bromination (The "Gateway" Reaction)

Rationale: The nitrogen lone pair activates the ring. Blocking N1 with an acetyl group prevents over-oxidation and directs bromination to the para (C5) position.

Reagents: Indoline, Acetic Anhydride, N-Bromosuccinimide (NBS).

-

Protection: Dissolve indoline (10 mmol) in DCM (50 mL). Add triethylamine (1.2 eq) and acetic anhydride (1.1 eq) at 0°C. Stir for 2 hours.

-

Checkpoint: TLC (30% EtOAc/Hex) should show loss of starting material (Rf ~0.4) and appearance of N-acetylindoline (Rf ~0.2).

-

-

Bromination: Dissolve N-acetylindoline in DMF. Add NBS (1.05 eq) portion-wise at 0°C. Stir at RT for 4 hours.

-

Workup: Quench with water. The product, 1-acetyl-5-bromoindoline , often precipitates. Filter and recrystallize from Ethanol.

-

Validation: 1H NMR must show a doublet at ~8.0 ppm (H6), doublet at ~7.2 ppm (H7), and singlet at ~7.3 ppm (H4).

-

Phase 2: Suzuki-Miyaura Coupling (C5 Functionalization)

Rationale: Installing the therapeutic moiety (aryl/heteroaryl group) at C5.

Reagents: 1-acetyl-5-bromoindoline, Aryl Boronic Acid, Pd(PPh3)4, Na2CO3.

-

Setup: In a Schlenk tube, combine 1-acetyl-5-bromoindoline (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na2CO3 (2.0 eq).

-

Solvent: Add DME/Water (3:1, degassed).

-

Catalyst: Add Pd(PPh3)4 (5 mol%).

-

Reaction: Heat to 85°C under Nitrogen for 12 hours.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Phase 3: Deprotection (Optional)

If the free amine is required (e.g., to attach a sulfonamide or another linker), reflux in 6M HCl/Ethanol for 2 hours to remove the acetyl group.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for accessing 5-substituted indoline libraries.

Quantitative Data: Comparative Potency

The following table summarizes the potency shifts observed when the indoline core is utilized versus the planar indole or other isosteres in specific contexts (Data aggregated from Nocentini et al. and Silodosin regulatory filings).

| Compound Class | Target | Key Substituent (C5) | Activity ( | Selectivity Notes |

| Silodosin (Indoline) | Aminopropyl-phenoxy | 0.036 nM ( | >500x selective vs | |

| Prazosin (Quinazoline) | N/A | 0.1-0.5 nM | Low selectivity vs | |

| Indoline-5-sulfonamide | CA IX (Tumor) | Perfluorobenzoyl | 12.9 nM ( | High Hypoxia Selectivity |

| Indole-5-sulfonamide | CA IX (Tumor) | Perfluorobenzoyl | ~45 nM ( | Lower selectivity |

Table 1: Comparative potency demonstrating the superior selectivity profile of the indoline scaffold in key therapeutic targets.

References

-

Nocentini, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals.[7][9][10][11][12][13] Link

-

European Medicines Agency. Silodosin (Urorec) Assessment Report.Link

-

PubChem. Indapamide Compound Summary. National Library of Medicine. Link

-

Guidance for Industry. Silodosin: FDA Prescribing Information.Link

-

Gassman, P. G., & van Bergen, T. J. Oxindole Synthesis via 5-Substituted Indolines. Journal of the American Chemical Society. (Foundational synthetic chemistry).[9] Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. WO2017051324A1 - The process of preparing indoline compounds and a novel indoline salt - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101756927B - Indapamide sustained release tablet and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ecommons.luc.edu [ecommons.luc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of piperidinyl-indoline pharmacophores

The Piperidinyl-Indoline Pharmacophore: Synthetic Architectures and Medicinal Utility[1][2]

Executive Summary

The piperidinyl-indoline scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between classical GPCR ligands and next-generation kinase inhibitors. By fusing or linking the electron-rich, conformationally distinct indoline (2,3-dihydroindole) core with the versatile piperidine ring, researchers can access a unique chemical space that balances lipophilicity, basicity, and metabolic stability.

This technical guide dissects the two dominant architectures of this pharmacophore: the Linked Assembly (common in antipsychotics and analgesics) and the Spirocyclic Assembly (prominent in oncology). We analyze the synthetic logic, structure-activity relationships (SAR), and experimental protocols required to master this scaffold.

Part 1: Structural Architectures & Medicinal Utility

The Linked Architecture: 1-(Piperidin-4-yl)indoline

In this configuration, the piperidine nitrogen or carbon is attached directly to the indoline nitrogen (N1) or the C3 position. The N1-linkage is particularly significant for GPCR targeting (Dopamine D2, Serotonin 5-HT2A).

-

Pharmacophore Logic: The indoline core acts as a bioisostere for the phenyl ring found in classical butyrophenones, but with added electronic tunability via the nitrogen lone pair. The piperidine ring provides the necessary basic amine for salt-bridge formation with aspartate residues in GPCR transmembrane helices.

-

Key SAR Findings:

-

Indoline C5/C6 Substitution: Electron-withdrawing groups (F, Cl) at C6 enhance metabolic stability and often improve selectivity for 5-HT2A over D2 receptors.

-

Linker Rigidity: Direct N-C coupling (indoline N1 to piperidine C4) restricts conformational freedom compared to ethyl linkers, often increasing potency by reducing the entropic cost of binding.

-

The Spirocyclic Architecture: Spiro[indoline-3,4'-piperidine]

This architecture creates a quaternary carbon center at the indoline C3 position, locking the piperidine and indoline rings orthogonal to each other.

-

Pharmacophore Logic: This rigid 3D scaffold mimics the "hinge-binding" vectors required for kinase inhibition (e.g., c-Met, ALK) and restricts the molecule from adopting flat, promiscuous conformations.

-

Key SAR Findings:

-

C2-Carbonyl (Oxindole): The spiro-indolinone (oxindole) motif functions as a hydrogen bond donor/acceptor pair, critical for interacting with the kinase hinge region.

-

Piperidine Nitrogen: Often substituted with heteroaryl groups to extend into the solvent-exposed region or specificity pockets of the enzyme.

-

Quantitative Activity Summary

| Scaffold Architecture | Target Class | Representative Compound | Activity Metric | Key Structural Feature |

| N-Linked | GPCR (5-HT2A) | Lu 26-042 Derivative | IC50 = 3.4 nM | 6-Chloro-indoline enhances selectivity |

| N-Linked | GPCR (D2/D4) | Indoline-Piperazine Hybrid | Ki < 10 nM | Methylation at Indoline C2 increases potency |

| Spirocyclic | Kinase (c-Met) | Crizotinib Analogue (SMU-B) | IC50 < 10 nM | Aminopyridyl hinge binder attached to spiro-core |

| C3-Linked | Opioid (NOP) | 2-Substituted Indoline | Ki = 0.23 nM | 2-substitution drives NOP vs MOP selectivity |

Part 2: Synthetic Methodologies & Logic

The construction of these scaffolds requires distinct synthetic strategies. The linked system relies on C-N bond formation, while the spiro system demands the formation of a quaternary carbon.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways for accessing these two pharmacophores.

Figure 1: Divergent synthetic workflows for N-linked versus Spirocyclic piperidinyl-indoline scaffolds. Route A is preferred for metabolic stability; Route D offers high stereocontrol.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Ag(I)-Catalyzed Synthesis of Spiro[indoline-3,4'-piperidine]

Context: This protocol generates the challenging quaternary center at C3 via a chelation-controlled cycloisomerization of tryptamine-ynamides.[3] This method is superior to Fischer indolization for accessing complex, functionalized spiro-cores under mild conditions.

1. Reagents & Setup

-

Substrate: N-(2-(1H-indol-3-yl)ethyl)-N-tosylprop-1-yn-1-amine (Tryptamine-ynamide precursor).

-

Catalyst: Silver(I) trifluoromethanesulfonate (AgOTf).

-

Ligand: Triphenylphosphine (PPh3).

-

Solvent: 1,2-Dichloroethane (DCE), anhydrous.

-

Atmosphere: Argon or Nitrogen.

2. Step-by-Step Methodology

-

Catalyst Pre-complexation:

-

In a flame-dried Schlenk tube, dissolve AgOTf (5 mol%) and PPh3 (10 mol%) in anhydrous DCE (0.1 M concentration relative to substrate).

-

Stir at room temperature for 15 minutes. Validation: Solution should remain clear; turbidity implies moisture contamination.

-

-

Substrate Addition:

-

Add the tryptamine-ynamide substrate (1.0 equiv) to the reaction mixture.

-

Seal the tube and stir at 80°C for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (Spiro product).

-

-

Workup & Purification:

-

Cool to room temperature.[3] Filter the mixture through a short pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes).

-

3. Mechanism of Action (Causality)

The Ag(I) coordinates to the ynamide triple bond, activating it for nucleophilic attack by the indole C3 position. This triggers a spirocyclization followed by a 1,2-migration (if applicable) or trapping. The use of PPh3 modulates the Lewis acidity of silver, preventing rapid decomposition of the indole and ensuring the endo-dig cyclization pathway is favored over the exo-dig.

Part 4: Critical Signaling & SAR Logic

Understanding the electronic influence of the indoline ring is crucial for optimizing GPCR affinity.

Figure 2: Structure-Activity Relationship (SAR) logic flow for optimizing piperidinyl-indoline ligands against GPCR targets.

References

-

Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters. Link

-

Ag(I)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. Chemical Communications. Link

-

Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles. Journal of Medicinal Chemistry. Link

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry. Link

Sources

- 1. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype [pubmed.ncbi.nlm.nih.gov]

- 3. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Supply Chain & Specification Analysis of CAS 1522308-27-5

The following technical guide provides an in-depth analysis of the supply chain, pricing structure, and technical specifications for CAS 1522308-27-5 (1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one).

Part 1: Executive Summary & Chemical Identity

CAS 1522308-27-5 is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules. Chemically identified as 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one , this compound features an N-acetylated indoline core substituted at the 5-position with a piperidine ring.

This structural motif—combining a rigid bicyclic system (indoline) with a flexible, basic amine (piperidine)—is a "privileged scaffold" in drug discovery. It is frequently employed to target G-protein coupled receptors (GPCRs), particularly in the serotonergic (5-HT) and dopaminergic families, as well as in kinase inhibitor design where the indoline mimics the adenine hinge-binding region.

Chemical Profile Table[1]

| Property | Specification |

| CAS Number | 1522308-27-5 |

| Chemical Name | 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.33 g/mol |

| Core Scaffold | N-Acetyl Indoline + Piperidine |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Storage | Sealed, dry, 2-8°C (Hygroscopic potential) |

Part 2: Market Landscape & Supplier Analysis

Unlike commodity chemicals, CAS 1522308-27-5 is a Tier 3 Research Chemical . This means it is not produced in multi-tonnage bulk but is synthesized on-demand or stocked in small quantities (mg to gram scale) by specialized catalog vendors.

Primary Suppliers

The following vendors have been verified to list this specific CAS in their active catalogs.

| Supplier | Catalog No. | Stock Status | Primary Region |

| ChemScene | CS-0475627 | Global Stock (US/Asia) | USA / China |

| BLDpharm | BD00813389 | In Stock | China / Global |

| ChemicalBook | (Aggregator) | Varies by distributor | Global |

| Chemikart | AY24651 | Inquiry | India / Global |

Procurement Strategy

-

Lead Time: For "In Stock" items, expect 1-2 weeks (customs clearance dependent). For "Synthesis on Demand," lead times typically extend to 4-6 weeks.

-

Purity Requirements: Standard catalog purity is ≥98% . For biological assays (IC50/EC50 determination), re-purification to >99% via prep-HPLC is recommended to remove trace metal catalysts (e.g., Pd from cross-coupling reactions).

Part 3: Pricing Analysis

Pricing for CAS 1522308-27-5 is volume-dependent and generally follows a "Request for Quote" (RFQ) model due to its specialized nature. It is not a fixed-price commodity.[1][2]

Estimated Market Pricing (2025/2026 Estimates)

| Quantity | Estimated Price Range (USD) | Unit Cost (Approx.) | Notes |

| 100 mg | $150 - $250 | $2.00/mg | High premium for small aliquots. |

| 1 gram | $450 - $800 | $600/g | Standard research scale. |

| 10 grams | $2,500 - $4,000 | $300/g | Requires batch synthesis inquiry. |

| 100 grams | Inquiry Only | <$150/g | Custom manufacturing contract required. |

Note: Prices fluctuate based on raw material costs (specifically the 5-bromoindoline and 4-pyridineboronic acid precursors) and synthesis complexity.

Part 4: Technical Protocols & QC Workflow

To ensure scientific integrity, every batch received must undergo a Self-Validating QC Protocol . Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.

Identity Verification (H-NMR)

-

Solvent: DMSO-d6 or CDCl3.

-

Key Signals:

-

Acetyl Group: Singlet ~2.1-2.2 ppm (3H).

-

Indoline Core: Multiplets ~7.0-8.0 ppm (Aromatic protons).

-

Piperidine Ring: Broad multiplets ~1.5-3.0 ppm (Aliphatic protons).

-

-

Diagnostic: The N-acetyl peak is distinct and confirms the protection of the indoline nitrogen.

Purity Check (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: 254 nm (Aromatic) and 210 nm (Amide bond).

-

Acceptance Criteria: Single peak >98% area integration.

Solubility & Handling

-

Stock Solution: Prepare 10 mM stock in 100% DMSO .

-

Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

-

Stability: The acetyl group is stable, but the secondary amine on the piperidine is reactive. Avoid exposure to aldehydes or acid chlorides unless intended for derivatization.

Part 5: Visualization (QC Workflow)

The following diagram outlines the logical decision tree for validating the incoming chemical supply.

Caption: Logical workflow for Quality Control (QC) upon receipt of CAS 1522308-27-5.

Part 6: References

-

ChemScene Product Data . 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one (CS-0475627).[1] Retrieved from

-

BLDpharm Product Catalog . 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone (BD00813389).[3] Retrieved from

-

ChemicalBook Registry . CAS 1522308-27-5 Technical Specifications. Retrieved from

-

PubChem Database . Indoline Scaffold Pharmacology. National Center for Biotechnology Information. Retrieved from

Sources

Methodological & Application

Application Note: Chemoselective N-Alkylation Protocols for 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

Executive Summary & Mechanistic Rationale

The functionalization of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a critical transformation in the synthesis of complex indoline-piperidine pharmacophores. This molecule presents a unique chemoselective environment: it contains both an indoline nitrogen and a piperidine nitrogen.

Mechanistic Insight: The indoline nitrogen is protected as an acetamide (N-ethanone). The delocalization of the nitrogen lone pair into the adjacent carbonyl group renders it non-nucleophilic under standard conditions. Consequently, the secondary aliphatic amine of the piperidine ring is the exclusive site for nucleophilic attack.

This application note details two field-proven, self-validating methodologies for the N-alkylation of the piperidine moiety: Direct SN2 Alkylation and Reductive Amination . The choice of protocol depends on the nature of the desired alkyl substituent and the risk of over-alkylation.

Synthetic Pathways Overview

The following workflow diagram illustrates the divergent synthetic strategies available for the target molecule.

Fig 1: Divergent chemoselective N-alkylation pathways for piperidine functionalization.

Protocol A: Direct Nucleophilic Substitution (SN2)

This protocol is optimal for installing primary alkyl groups (e.g., benzyl, ethyl, propyl) using alkyl halides. It relies on heterogeneous basicity to drive the reaction without cleaving the indoline amide[1].

Reagents & Materials

-

Substrate: this compound (1.0 equiv.)

-

Electrophile: Alkyl halide (R-X, 1.1 equiv.)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv.)

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv.) - Required only if using alkyl chlorides.

-

Solvent: Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology

-

Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous MeCN.

-

Base Addition: Add finely powdered K₂CO₃.

-

Causality: K₂CO₃ is largely insoluble in MeCN. This creates a heterogeneous basic environment that acts as an "acid sponge" to neutralize the hydrohalic acid (HX) byproduct of the SN2 reaction. Its mild nature prevents unwanted saponification of the indoline N-acetyl group[1].

-

-

Electrophile Addition: Add the alkyl halide dropwise. If utilizing an alkyl chloride, add catalytic KI.

-

Causality: KI facilitates an in situ Finkelstein reaction, transiently converting the sluggish alkyl chloride into a highly reactive alkyl iodide, thereby accelerating the SN2 attack.

-

-

Reaction Execution: Attach a reflux condenser and heat the suspension to 60–80 °C under an inert atmosphere (N₂ or Ar) for 8–12 hours. Monitor conversion via LC-MS.

-

Self-Validating Workup: Cool the mixture to room temperature and filter through a Celite pad.

-

Validation: Filtration physically removes the insoluble base, immediately halting any further base-catalyzed side reactions.

-

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary amine.

Protocol B: Reductive Amination

Reductive amination is the superior choice when installing secondary alkyl groups (e.g., isopropyl, cyclopentyl) or when SN2 conditions lead to excessive quaternization (over-alkylation)[2].

Reagents & Materials

-

Substrate: this compound (1.0 equiv.)

-

Electrophile: Aldehyde or Ketone (1.1 equiv.)

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

-

Additive: Glacial Acetic Acid (AcOH, 0.1–1.0 equiv.) - Recommended for ketones.

-

Solvent: 1,2-Dichloroethane (DCE, 0.2 M)

Step-by-Step Methodology

-

Imine Formation: Dissolve the substrate and the target carbonyl compound in anhydrous DCE. If reacting with a sterically hindered ketone, add catalytic AcOH.

-

Pre-activation: Stir the mixture at room temperature for 1 hour.

-

Causality: This pre-incubation period is critical. It allows the secondary piperidine amine and the carbonyl to fully equilibrate into the intermediate iminium ion prior to the introduction of the reducing agent[3].

-

-

Reduction: Add NaBH(OAc)₃ portion-wise to the stirred solution.

-

Reaction Execution: Stir at room temperature for 12–16 hours.

-

Self-Validating Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Validation: The mildly basic quench serves a dual purpose: it safely destroys any unreacted hydride species and neutralizes the acetic acid. More importantly, it ensures the newly formed tertiary amine product is fully deprotonated (converted to its free base form), guaranteeing high recovery during the subsequent organic extraction.

-

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Method Selection Matrix

To assist in protocol selection, the following table summarizes the operational parameters and expected outcomes of both methodologies.

| Parameter | Protocol A: Direct SN2 Alkylation | Protocol B: Reductive Amination |

| Optimal Electrophile | Primary Alkyl Halides (R-I, R-Br, R-Cl) | Aldehydes / Ketones |

| Key Reagents | K₂CO₃, KI (cat.) | NaBH(OAc)₃, AcOH (cat.) |

| Preferred Solvent | Acetonitrile (MeCN) | 1,2-Dichloroethane (DCE) |

| Operating Temperature | 60–80 °C | Room Temperature (20–25 °C) |

| Over-alkylation Risk | Moderate (Risk of Quaternary Ammonium) | Low (Highly selective for 2° amines) |

| Typical Yields | 65–85% | 75–95% |

| Primary Side Reaction | Elimination (E2) of alkyl halide | Reduction of carbonyl to alcohol |

References

-

Master Organic Chemistry - Reductive Amination, and How It Works URL:[Link]

Sources

Application Note: Reductive Amination Strategies for Piperidine-Indoline Intermediates

Introduction and Chemical Context

The construction of complex C–N bonds is a foundational operation in drug discovery, with reductive amination accounting for approximately 25% of all C–N bond-forming reactions in the pharmaceutical industry[1][2]. The coupling of piperidine and indoline scaffolds is highly prevalent in the synthesis of neurotherapeutics, including nociceptin (NOP) receptor partial agonists for Parkinson's disease[3], as well as various oncology targets like kinase inhibitors.

Successfully coupling an indoline (a secondary aryl amine) with a piperidone (a cyclic ketone) presents unique chemical challenges. Indolines possess lower nucleophilicity compared to standard aliphatic amines due to the delocalization of the nitrogen lone pair into the adjacent aromatic ring. Consequently, achieving high yields requires precise control over iminium ion formation and highly chemoselective hydride delivery[4].

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem process: the condensation of an amine with a carbonyl to form an imine/iminium intermediate, followed by in situ reduction to the alkylated amine[5].

-

Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃): Developed into a gold-standard protocol by Abdel-Magid et al., STAB is the preferred reducing agent for piperidine-indoline couplings[4][6]. The three electron-withdrawing acetoxy groups reduce the electron density on the boron atom, making the hydride significantly less nucleophilic than that of NaBH₄[5]. This stereoelectronic effect allows STAB to selectively reduce the highly electrophilic iminium ion without prematurely reducing the starting piperidone[6].

-

Solvent and Brønsted Acid Causality: 1,2-Dichloroethane (DCE) is the optimal solvent, providing faster reaction kinetics compared to THF[4]. Because indoline is a weak nucleophile, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is strictly required. AcOH acts as a Brønsted acid catalyst, protonating the ketone to accelerate nucleophilic attack and facilitating the dehydration step to form the iminium ion, all without decomposing the STAB reagent[4].

-

Lewis Acid Activation: For highly sterically hindered substrates (e.g., 2-substituted indolines), Brønsted acids may be insufficient. In these cases, Titanium(IV) isopropoxide (Ti(OiPr)₄) is deployed as a Lewis acid and water scavenger to force imine formation, followed by reduction with Sodium Cyanoborohydride (NaBH₃CN)[5].

Workflow & Decision Matrix

Caption: Decision matrix for selecting reductive amination conditions in piperidine-indoline coupling.

Quantitative Reagent Comparison

| Reducing Agent | Optimal pH Range | Chemoselectivity (Iminium vs. Carbonyl) | Toxicity / Byproducts | Primary Application in Indoline-Piperidine Coupling |

| NaBH(OAc)₃ (STAB) | Neutral to weakly acidic | Excellent (Reduces iminium selectively) | Low / Generates acetic acid | Gold standard for direct reductive amination; tolerates acid-sensitive groups[4][6]. |

| NaBH₃CN | 6.0 - 8.0 | High (Highly pH dependent) | High / Risk of HCN gas evolution | Stepwise indirect amination; required when Ti(OiPr)₄ is used[5][6]. |

| NaBH₄ | Basic / Neutral | Poor (Reduces carbonyls rapidly) | Low / Borate salts | Stepwise reduction only after complete imine formation and isolation[4][5]. |

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Abdel-Magid Conditions)

Application: Standard coupling of Indoline and N-Boc-4-piperidone to yield N-(N-Boc-piperidin-4-yl)indoline[3][4].

Step 1: Reaction Assembly & Iminium Formation

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve Indoline (1.0 eq, 10 mmol) and N-Boc-4-piperidone (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M solution[3][4].

-

Add Glacial Acetic Acid (1.0 eq, 10 mmol) dropwise via syringe.

-

Causality & Validation: Stir the mixture at room temperature for 15–30 minutes prior to adding the reducing agent. The solution will typically deepen in color (yellow/orange), indicating the acid-catalyzed dehydration and formation of the iminium ion.

Step 2: Chemoselective Hydride Reduction

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 to 1.5 eq, 14–15 mmol) portion-wise over 10 minutes[4].

-

Causality & Validation: Portion-wise addition mitigates mild exothermic events. Unlike NaBH₄, STAB will not produce vigorous hydrogen gas evolution in DCE/AcOH[6]. Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

-

Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc). The protocol is self-validating when the indoline starting material spot is completely consumed.

Step 3: Quench and Free-Base Isolation

-

Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (equal to the reaction volume) dropwise.

-

Causality & Validation: The quench neutralizes the acetic acid and hydrolyzes unreacted STAB and boron-amine complexes. Critical Check: Test the aqueous layer with pH paper; it must be > 7.0. If the solution remains acidic, the piperidine-indoline product will remain protonated and partition into the aqueous layer, destroying the isolated yield.

-

Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate (Typical yield: 85–96%)[3].

Protocol B: Indirect Reductive Amination (Lewis Acid Mediated)

Application: Coupling of sterically hindered indolines where standard STAB/AcOH conditions fail to yield the iminium ion[5].

Step 1: Lewis Acid Promoted Imine Formation

-

Dissolve the hindered indoline (1.0 eq) and piperidone (1.1 eq) in anhydrous THF (0.2 M) under nitrogen.

-

Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise[5].

-

Causality & Validation: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to sequester the generated water. Stir at room temperature for 6–12 hours. The formation of a distinct, often cloudy, yellow/orange solution validates the progression of the imine/enamine equilibrium.

Step 2: Reduction

-

Add a solution of NaBH₃CN (1.0 eq) in anhydrous Methanol slowly to the reaction mixture[5].

-

Stir for an additional 4–8 hours at room temperature.

-

Quench: Add water (2 mL) to hydrolyze the titanium complex, which will precipitate as white TiO₂ salts. Filter the suspension through a pad of Celite to remove the titanium salts before proceeding with standard biphasic extraction (EtOAc/H₂O).

References

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications (1996).

- "Reductive Amination, and How It Works." Master Organic Chemistry (2017).

- Abdel-Magid, A. F., & Maryanoff, C. A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis (1996).

- "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." MDPI (2023).

- "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate (2020).

- "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development (2006).

- "Discovery and Structure-activity Relationships of Nociceptin Receptor Partial Agonists that Afford Symptom Ablatio." Bioorg Med Chem. (2014).

Sources

Synthesis of kinase inhibitors using 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

Application Note: Synthesis of Kinase Inhibitors using 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

Part 1: Executive Summary & Strategic Value

This compound represents a high-value "privileged scaffold" in kinase inhibitor discovery. Its structural architecture combines a rigid, polar-modulating indoline core with a flexible, solvent-exposed piperidine tail .

-

The Indoline Core (Hinge Binder/Linker): The N-acetyl indoline moiety mimics the hydrogen-bonding patterns of the classic indole scaffold found in drugs like Sunitinib or Nintedanib but offers distinct solubility and metabolic stability profiles due to the saturation of the C2-C3 bond.

-

The Piperidine Handle (Solvent Front): The C5-piperidine group serves as a versatile vector for reaching the solvent-front region of the kinase ATP-binding pocket. The secondary amine provides a "warhead" for diversification via reductive amination, acylation, or nucleophilic aromatic substitution (SNAr).

This guide details the robust synthesis of this scaffold and its downstream application in generating targeted kinase inhibitor libraries (e.g., JAK, CDK, or SRC family inhibitors).

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is designed for scalability and modularity. We utilize a Convergent Approach involving a palladium-catalyzed cross-coupling followed by a reduction sequence.

Mechanism of Action (Synthetic):

-

Regioselective Activation: Electrophilic bromination of 1-acetylindoline occurs exclusively at the C5 position due to the para-directing effect of the acetamide group.

-

C-C Bond Formation: A Suzuki-Miyaura coupling introduces the carbon skeleton of the piperidine ring using a boronate ester.

-

Saturation & Deprotection: Catalytic hydrogenation simultaneously reduces the tetrahydropyridine double bond, followed by chemoselective Boc-deprotection to release the active amine.

Figure 1: Synthetic workflow for the generation of the core scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

Step 1: Preparation of 1-(5-Bromoindolin-1-yl)ethanone

-

Reagents: 1-(Indolin-1-yl)ethanone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 1-(indolin-1-yl)ethanone (10.0 g, 62 mmol) in glacial acetic acid (100 mL).

-

Cool to 0°C. Add Bromine (3.3 mL, 65 mmol) dropwise over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Pour into ice water (500 mL). A white precipitate will form.

-

Isolation: Filter the solid, wash with 5% NaHSO₃ (to remove excess Br₂) and water. Dry in vacuo.[1]

-

Yield: ~90-95%. Data: LCMS [M+H]+ 240/242.

-

Step 2: Suzuki Coupling with N-Boc-Tetrahydropyridine

-

Reagents: 1-(5-Bromoindolin-1-yl)ethanone (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Charge a reaction vessel with the bromide (5.0 g, 20.8 mmol), boronate ester (7.7 g, 25.0 mmol), and K₂CO₃ (8.6 g, 62.4 mmol).

-

Add degassed Dioxane (50 mL) and Water (12 mL).

-

Add Pd catalyst under N₂ atmosphere.

-

Heat to 90°C for 4 hours. Monitor by LCMS for disappearance of bromide.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 3: Hydrogenation and Deprotection

-

Reagents: Pd/C (10% w/w), H₂ (1 atm), TFA, DCM.

-

Procedure:

-

Dissolve the Suzuki product in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt% loading).

-

Stir under H₂ balloon for 16 hours (Reduces double bond). Filter through Celite.[1]

-

Dissolve the crude intermediate in DCM (20 mL) and add TFA (5 mL). Stir at RT for 2 hours.

-

Neutralization: Concentrate and neutralize with saturated NaHCO₃ or basic resin.

-

Result: this compound.

-

Protocol B: Library Generation (The "Use" Phase)

Once the scaffold is in hand, it serves as the nucleophile for coupling with kinase-specific "hinge binders" or "tail groups."

Method 1: SNAr Coupling (For Pyrimidine/Triazine Cores)

-

Target: Synthesis of a JAK2-like inhibitor core.

-

Reagents: Scaffold (1.0 eq), 2,4-Dichloropyrimidine (1.2 eq), DIPEA (3.0 eq), iPrOH.

-

Protocol:

-

Mix scaffold (100 mg) and 2,4-dichloropyrimidine (70 mg) in iPrOH (3 mL).

-

Add DIPEA (200 µL).

-

Heat at 80°C for 2 hours.

-

Outcome: The piperidine nitrogen selectively displaces the 4-chloro group (more reactive) or 2-chloro group depending on pyrimidine substitution. Note: For 2,4-dichloropyrimidine, C4 is usually more reactive.

-

Method 2: Reductive Amination (For Solubility/Selectivity Tuning)

-

Reagents: Scaffold (1.0 eq), Heteroaryl-Aldehyde (1.2 eq), NaBH(OAc)₃ (2.0 eq), DCE.

-

Protocol:

-

Stir scaffold and aldehyde in DCE for 30 mins.

-

Add NaBH(OAc)₃. Stir overnight at RT.

-

Part 4: Quality Control & Validation

Analytical Specifications for the Scaffold:

| Test | Specification | Diagnostic Signals |

| 1H NMR (DMSO-d6) | Consistent Structure | Indoline: δ 4.10 (t, 2H, N-CH₂), 3.15 (t, 2H, Ar-CH₂), 2.15 (s, 3H, Ac). Piperidine: δ 2.60-3.00 (m, 4H, N-CH₂), 1.60 (m, 4H), 1.20 (m, 1H). |

| LCMS | Purity > 95% | [M+H]+: Calc: 245.16. Found: 245.2. |

| Appearance | Physical State | Off-white to pale yellow solid. |

Troubleshooting Guide:

-

Issue: Incomplete Hydrogenation (Step 3).

-

Cause: Catalyst poisoning or steric bulk.

-

Fix: Increase H₂ pressure to 50 psi (Parr shaker) or add fresh catalyst.

-

-

Issue: Regioselectivity in Bromination (Step 1).

-

Validation: Check C4 vs C6 bromination. The C5 position is highly favored due to the N-acetyl directing group (para) and alkyl group (meta). 1H NMR coupling constants of aromatic protons will confirm (should see a singlet or doublet with meta-coupling).

-

Part 5: Application Logic (The "Why")

The diagram below illustrates how this specific scaffold bridges the gap between a "Fragment" and a "Lead Compound" in kinase drug discovery.

Figure 2: Strategic diversification of the scaffold for different kinase families.

References

- Smith, K. et al. "Regioselective bromination of acetanilide and related compounds." Journal of Organic Chemistry. (General methodology for amide-directed bromination).

-

Suzuki Coupling of Indolines

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Specific application to tetrahydropyridines: Journal of Medicinal Chemistry, 2014, 57(11), 4889–4905. (Synthesis of DYRK1A inhibitors using similar couplings). Link

-

- Hydrogenation of Tetrahydropyridines: Rylander, P. N. "Hydrogenation Methods." Academic Press. (Standard protocols for olefin reduction in the presence of amides).

-

Kinase Inhibitor Design Principles

-

Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39 (2009). Link

-

-

Related Scaffold Biological Activity (Indoline-5-sulfonamides)

-

"Synthesis, Characterization, and Drug-Likeness Study of Novel 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline." ResearchGate. Link

-

Sources

Introduction: The Strategic Value of the 5-(Piperidin-4-yl)indoline Scaffold

An in-depth guide to the successful synthesis of amide derivatives from 5-(piperidin-4-yl)indoline scaffolds, tailored for medicinal chemists and drug development professionals.

The 5-(piperidin-4-yl)indoline core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combining an electron-rich indoline moiety with a versatile piperidine ring, serves as a valuable starting point for exploring chemical space in drug discovery programs.[1][2] Derivatives of this scaffold are prevalent in numerous biologically active compounds, targeting a wide range of receptors and enzymes.[3]

The functionalization of this core via amide bond formation is one of the most common and powerful strategies for generating libraries of novel molecular entities.[4][5] This reaction allows for the systematic introduction of diverse R-groups, enabling fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.